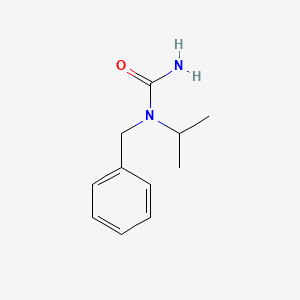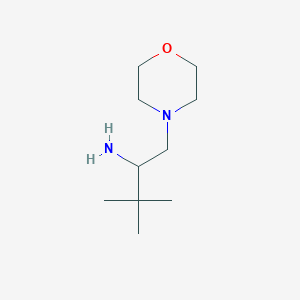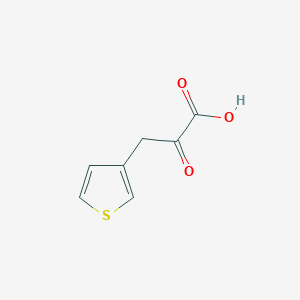![molecular formula C11H16ClN B6611732 N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride CAS No. 1158627-84-9](/img/structure/B6611732.png)
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride, also known as N-Methyl-2-methylphenylcyclopropanamine hydrochloride, is an organic compound with a molecular formula of C11H16ClN. It is an amine derived from the cyclopropyl group and is commonly used as a reagent in organic synthesis. N-Methyl-2-methylphenylcyclopropanamine hydrochloride is a versatile compound that can be used as a starting material for a variety of different chemical reactions. It has a wide range of applications in the pharmaceutical and laboratory fields, including the synthesis of pharmaceuticals, the synthesis of dyes, and the production of new materials.
作用机制
The mechanism of action of N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and to reduce inflammation and pain. It has also been shown to have an anti-inflammatory effect in animal models of inflammation. In addition, it has been shown to have a weak analgesic effect in animal models of pain.
实验室实验的优点和局限性
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent that is readily available. It is also a versatile compound that can be used as a starting material for a variety of different chemical reactions. However, it does have some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in some experiments. In addition, it has a relatively short shelf life, which can limit its use in long-term experiments.
未来方向
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has a wide range of potential applications in the pharmaceutical and laboratory fields, and there are many potential future directions for research. One potential area of research is to further explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Another potential area of research is to explore its potential as a starting material for the synthesis of new materials, such as polymers, or for the synthesis of optically active compounds. In addition, further research could be conducted to explore the biochemical and physiological effects of N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride and to develop new methods for its synthesis.
合成方法
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride can be synthesized by two different methods. The first method involves the reaction of 2-methylphenylmagnesium bromide with methylcyclopropanecarboxylate in acetonitrile. The second method involves the reaction of 2-methylphenylmagnesium bromide with methylcyclopropanecarboxylic acid in the presence of a base. Both methods yield N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride as the product.
科学研究应用
N-[(2-methylphenyl)methyl]cyclopropanamine hydrochlorideethylphenylcyclopropanamine hydrochloride has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a starting material for the synthesis of dyes. It can also be used in the production of new materials, such as polymers, and in the synthesis of optically active compounds.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-4-2-3-5-10(9)8-12-11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCKPJNTLFGHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)




![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)


![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
amine hydrochloride](/img/structure/B6611718.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)